Enhanced Lipophilicity (LogP) of 4-Bromo-3-(trifluoromethyl)benzylamine Compared to Non-Brominated and Non-Fluorinated Analogs
4-Bromo-3-(trifluoromethyl)benzylamine exhibits a calculated logP of approximately 2.86, which is higher than that of 4-bromobenzylamine (logP ~2.61) and comparable to 3-(trifluoromethyl)benzylamine (logP 2.86) [1]. The presence of both bromine and trifluoromethyl groups contributes to increased lipophilicity, which is crucial for membrane permeability and blood-brain barrier penetration in drug discovery. This physicochemical profile is distinct from non-brominated or non-fluorinated analogs, which show significantly lower logP values (e.g., benzylamine logP ~1.09).
| Evidence Dimension | Calculated logP (Lipophilicity) |
|---|---|
| Target Compound Data | logP ≈ 2.86 |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzylamine: logP 2.86; 4-Bromobenzylamine: logP 2.61; Benzylamine: logP 1.09 |
| Quantified Difference | Target logP is ~0.25 units higher than 4-bromobenzylamine and ~1.77 units higher than benzylamine |
| Conditions | Calculated logP values from vendor datasheets and computational predictions (ACD/Labs or similar) |
Why This Matters
Higher logP correlates with improved membrane permeability and potential CNS exposure, a key selection criterion for CNS drug discovery programs.
- [1] BOC Sciences. 3-(Trifluoromethyl)benzylamine - CAS 2740-83-2. Product Datasheet. 2025. View Source
